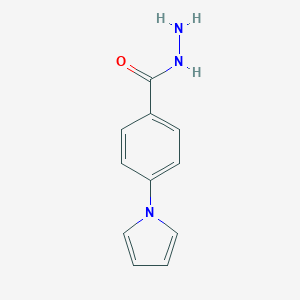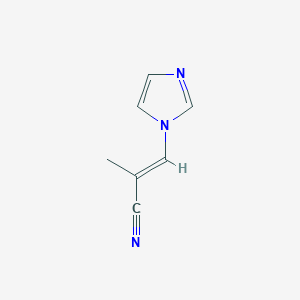
(E)-3-imidazol-1-yl-2-methylprop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-imidazol-1-yl-2-methylprop-2-enenitrile, also known as IMEN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. IMEN is a nitrogen-containing heterocyclic compound that contains an imidazole ring and a nitrile group. The unique structure of IMEN makes it a valuable molecule for the development of new drugs, pesticides, and materials.
Wirkmechanismus
The mechanism of action of (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile is not fully understood. However, studies have shown that (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile can interact with various cellular targets such as enzymes and receptors, leading to changes in cellular processes such as apoptosis and cell signaling.
Biochemische Und Physiologische Effekte
(E)-3-imidazol-1-yl-2-methylprop-2-enenitrile has been found to have various biochemical and physiological effects. In vitro studies have shown that (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and control insect pests. In vivo studies have shown that (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile can reduce tumor growth in mice and control insect pests in plants.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile in lab experiments is its high purity and stability. (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile can be synthesized with a high degree of purity, making it a valuable molecule for the development of new drugs and materials. Another advantage is its ability to interact with various cellular targets, making it a versatile molecule for the study of cellular processes.
One limitation of using (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile in lab experiments is its potential toxicity. (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile has been found to have cytotoxic effects on some cell types, making it important to use appropriate safety precautions when handling the compound.
Zukünftige Richtungen
There are many potential future directions for the study of (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile. One direction is the development of new anticancer drugs based on (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile. Another direction is the development of new pesticides for the control of insect pests. Additionally, the study of (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile's self-assembling properties could lead to the development of new materials with unique properties. Further studies are needed to fully understand the mechanism of action of (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile and its potential applications in various fields.
Synthesemethoden
(E)-3-imidazol-1-yl-2-methylprop-2-enenitrile can be synthesized through a variety of methods. One commonly used method is the reaction between 2-methyl-3-butyn-2-ol and imidazole in the presence of a base such as potassium carbonate. This method yields (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile with a high purity and yield. Another method involves the reaction between 2-methylacrylonitrile and imidazole in the presence of a catalyst such as copper(II) chloride. This method also produces high-quality (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile.
Wissenschaftliche Forschungsanwendungen
(E)-3-imidazol-1-yl-2-methylprop-2-enenitrile has been extensively studied for its potential applications in various fields. In medicine, (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile has been found to have anticancer properties. Studies have shown that (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer drugs. (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
In agriculture, (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile has been found to have insecticidal properties. Studies have shown that (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile can effectively control pests such as aphids and thrips, making it a potential candidate for the development of new pesticides.
In materials science, (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile has been found to have the ability to form self-assembled monolayers on surfaces. This property makes it a valuable molecule for the development of new materials with specific properties such as increased adhesion and corrosion resistance.
Eigenschaften
CAS-Nummer |
116274-55-6 |
|---|---|
Produktname |
(E)-3-imidazol-1-yl-2-methylprop-2-enenitrile |
Molekularformel |
C7H7N3 |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
(E)-3-imidazol-1-yl-2-methylprop-2-enenitrile |
InChI |
InChI=1S/C7H7N3/c1-7(4-8)5-10-3-2-9-6-10/h2-3,5-6H,1H3/b7-5+ |
InChI-Schlüssel |
SMBUDJJPDICOFP-FNORWQNLSA-N |
Isomerische SMILES |
C/C(=C\N1C=CN=C1)/C#N |
SMILES |
CC(=CN1C=CN=C1)C#N |
Kanonische SMILES |
CC(=CN1C=CN=C1)C#N |
Synonyme |
2-Propenenitrile,3-(1H-imidazol-1-yl)-2-methyl-,(E)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)
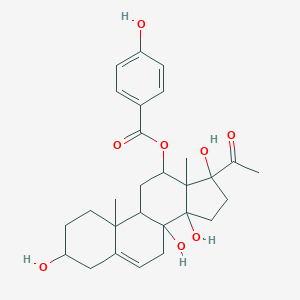

![6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B49806.png)
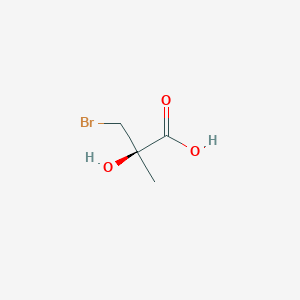
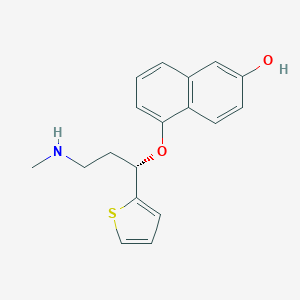


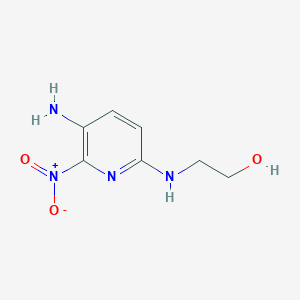
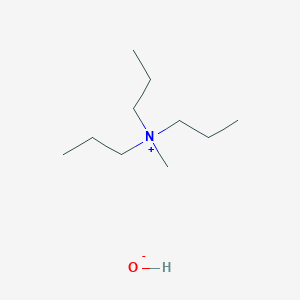

![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)
![5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B49828.png)
